BenchChemオンラインストアへようこそ!

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate

Physicochemical property profiling Lipophilicity Drug-likeness

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS 1490206-48-8) is a 3,3-disubstituted azetidine building block featuring a Boc-protected nitrogen, a tertiary alcohol at the 3-position, and a pyridin-2-ylmethyl substituent connected via a methylene (–CH₂–) spacer. With a molecular formula of C₁₄H₂₀N₂O₃, molecular weight of 264.32 g/mol, calculated XLogP3 of 1.0, and topological polar surface area (TPSA) of 62.7 Ų, this compound occupies a distinct property space relative to its closest in-class analogs.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 1490206-48-8
Cat. No. B3014318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate
CAS1490206-48-8
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=N2)O
InChIInChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-9-14(18,10-16)8-11-6-4-5-7-15-11/h4-7,18H,8-10H2,1-3H3
InChIKeyRCIGABABSHRDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS 1490206-48-8): Core Structural and Physicochemical Profile for Procurement Evaluation


tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS 1490206-48-8) is a 3,3-disubstituted azetidine building block featuring a Boc-protected nitrogen, a tertiary alcohol at the 3-position, and a pyridin-2-ylmethyl substituent connected via a methylene (–CH₂–) spacer [1]. With a molecular formula of C₁₄H₂₀N₂O₃, molecular weight of 264.32 g/mol, calculated XLogP3 of 1.0, and topological polar surface area (TPSA) of 62.7 Ų, this compound occupies a distinct property space relative to its closest in-class analogs . It is primarily employed as an advanced synthetic intermediate in medicinal chemistry programs, with documented utility as a key intermediate for the preparation of selective TRPV3 antagonists .

Why Generic Substitution Fails for tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate: The Methylene Spacer, Boc Protection, and Physicochemical Property Constraints


In-class azetidine building blocks cannot be casually interchanged for tert-butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (1490206-48-8) because even structurally minor variations produce measurable shifts in the molecular property profile that directly govern synthetic compatibility and downstream target binding [1]. The most critical differentiator is the methylene (–CH₂–) spacer between the azetidine ring and the pyridine: the closest direct analog, tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (CAS 1415560-24-5), lacks this spacer, resulting in a lower calculated XLogP3 (0.5 vs. 1.0), a lower molecular weight (250.29 vs. 264.32 g/mol), one fewer rotatable bond (3 vs. 4), and a different spatial orientation of the pyridine nitrogen relative to the azetidine core [2]. These property differences are not cosmetic: the altered lipophilicity and conformational freedom affect both reactivity in downstream coupling reactions and the binding pose of final target molecules. Furthermore, the deprotected analog 3-[(pyridin-2-yl)methyl]azetidin-3-ol (CAS 1499694-23-3) lacks the Boc group, removing the orthogonal protection strategy essential for sequential functionalization in multi-step syntheses . Substitution without verification of these parameters risks synthetic failure, altered pharmacokinetics in derived drug candidates, and irreproducible biological results.

Quantitative Differentiation Evidence: tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate vs. Closest Analogs


Methylene Spacer Increases Lipophilicity (XLogP3) by +0.5 Units vs. Directly Attached Pyridine Analog

The target compound (CAS 1490206-48-8) incorporates a methylene (–CH₂–) spacer between the azetidine C3 position and the pyridine ring, which directly increases calculated lipophilicity. By contrast, the closest direct analog, tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (CAS 1415560-24-5), has the pyridine ring directly attached at C3 without any spacer [1][2]. This single-atom difference shifts the XLogP3 from 0.5 (direct attachment) to 1.0 (methylene spacer), a +0.5 log unit increase [1][2].

Physicochemical property profiling Lipophilicity Drug-likeness

Enhanced Conformational Flexibility from Additional Rotatable Bond Enables Broader Binding-Pose Sampling

The methylene spacer in the target compound introduces a fourth rotatable bond, increasing the total to 4, whereas the direct pyridine-attached analog (CAS 1415560-24-5) has only 3 rotatable bonds [1][2]. The deprotected analog 3-[(pyridin-2-yl)methyl]azetidin-3-ol (CAS 1499694-23-3) likewise has 3 rotatable bonds but additionally lacks the Boc group that serves as a point of conformational restraint during synthesis . In drug discovery, the pyridin-2-ylmethyl motif with a methylene linker is a recognized privileged fragment that allows the pyridine nitrogen to sample a wider spatial volume compared to directly attached pyridine, a feature exploited in TRPV3 antagonist optimization where the pyridin-2-ylmethanol moiety was systematically varied to achieve sub-micromolar potency [3].

Conformational analysis Binding pose prediction Structure-based drug design

Boc Protection Enables Orthogonal Synthetic Strategy Unavailable with Deprotected Analogs

The target compound retains a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is absent in the deprotected analog 3-[(pyridin-2-yl)methyl]azetidin-3-ol (CAS 1499694-23-3) [1]. The Boc group provides stability under basic, nucleophilic, and reductive conditions while permitting selective cleavage under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane). This orthogonal protection is critical for sequential functionalization strategies where the azetidine nitrogen must remain inert during manipulations of the hydroxyl or pyridine functionalities. 3-Hydroxyazetidine carboxylic acids and their Boc-protected derivatives have been established as valuable non-proteinogenic amino acid building blocks with documented stability at acidic and neutral pH, enabling their use in peptide mimetic synthesis [2].

Orthogonal protection strategy Multi-step synthesis Solid-phase peptide synthesis

Documented Utility as Advanced Intermediate for Selective TRPV3 Antagonists

The target compound and its closely related derivatives serve as advanced key intermediates in the synthesis of SI-2807-related analogs, a novel class of selective transient receptor potential vanilloid 3 (TRPV3) antagonists . The Gomtsyan et al. (2016) J. Med. Chem. paper, which constitutes the foundational SAR study for this chemotype, reported that systematic optimization of pyridin-2-ylmethanol derivatives led to the identification of TRPV3 antagonist 74a (IC₅₀ ≈ 160 nM) [1]. The pyridin-2-ylmethyl motif with a methylene linker is structurally embedded in the core of these antagonists, distinguishing this series from earlier TRPV3 ligands that lacked the azetidine scaffold. The SynInnova catalog explicitly references 1490206-48-8-like intermediates as being employed in the preparation of TRPV3 modulator analogs . In contrast, the directly attached pyridine analog (CAS 1415560-24-5) is described in vendor literature as more broadly useful for CNS-targeting kinase inhibitors and GPCR modulators rather than specifically for TRPV3 programs [2].

TRPV3 antagonist Pain research Ion channel modulator

Commercially Available Purity Benchmarks: 97–98% with Certificates of Analysis Supporting Reproducible Procurement

The target compound is commercially available from multiple reputable vendors at standardized purity levels of 97% (CalpacLab) to 98% (Leyan, MolCore, Fujifilm Wako) with supporting Certificates of Analysis (CoA) including NMR, HPLC, and LC-MS data [1]. This is comparable to the purity specifications for the direct analog CAS 1415560-24-5, which is available at 95–97% from various suppliers . However, the deprotected analog CAS 1499694-23-3 is also available at 98% purity but lacks the Boc group, requiring an additional protection step if orthogonal synthesis is needed . The documented availability of analytical characterization data (NMR, HPLC, LC-MS) for the target compound reduces procurement risk compared to less well-characterized custom synthesis building blocks.

Quality control Purity specification Procurement standardization

Optimal Application Scenarios for tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS 1490206-48-8) Based on Quantitative Differentiation Evidence


TRPV3 Antagonist Lead Optimization and Analog Synthesis

Research groups pursuing selective TRPV3 antagonists for pain, inflammation, or dermatological indications should prioritize this compound. The methylene-bridged pyridin-2-yl motif is a core structural element of the TRPV3 antagonist pharmacophore established by Gomtsyan et al. (2016), where compound 74a achieved an IC₅₀ of approximately 160 nM and demonstrated efficacy in rodent neuropathic pain models [1]. The Boc-protected azetidine scaffold provides the correct functional handles for further derivatization while maintaining the conformational flexibility (4 rotatable bonds) required to explore binding pose diversity. Using the directly attached pyridine analog (CAS 1415560-24-5) would eliminate the methylene spacer that is integral to the published SAR trajectory .

Multi-Step Parallel Synthesis Requiring Orthogonal N-Protection

In medicinal chemistry campaigns where the azetidine nitrogen must remain protected during functionalization of the tertiary alcohol (e.g., esterification, etherification, or carbamoylation) or pyridine ring (e.g., N-oxidation, metal-catalyzed coupling), the Boc group provides essential orthogonal protection [2]. The deprotected analog (CAS 1499694-23-3) lacks this protection, requiring an additional synthetic step to install a protecting group before further manipulations, which reduces overall yield and increases synthesis time. The calculated XLogP3 of 1.0 also places this intermediate in a lipophilicity range compatible with standard reversed-phase chromatographic purification [3].

Structure-Based Drug Design Requiring Conformational Sampling of the Pyridine Moiety

When computational docking or structure-based design indicates that the pyridine nitrogen must reach a specific spatial position relative to the azetidine core, the additional rotatable bond conferred by the methylene spacer (+1 vs. directly attached analog) provides a critical degree of freedom [3][4]. This is particularly relevant for targets where the pyridine nitrogen acts as a hydrogen bond acceptor or metal-coordinating ligand and must achieve a precise geometry. The target compound's 4 rotatable bonds enable the pyridine to sample orientations that are sterically inaccessible to the 3-rotatable-bond direct analog [4].

Procurement for GLP/GMP Scale-Up Campaigns Requiring Documented Purity and Characterization

For laboratories transitioning from discovery to preclinical development, the availability of 1490206-48-8 at 97–98% purity with comprehensive analytical documentation (NMR, HPLC, LC-MS) from multiple vendors reduces the regulatory burden associated with impurity profiling . The compound's computed TPSA of 62.7 Ų and XLogP3 of 1.0 place it within favorable drug-like property space, making it a suitable intermediate for programs where downstream ADME properties are under early consideration [3]. The consistency of purity specifications across vendors (97–98%) provides a reliable procurement benchmark that minimizes batch-to-batch variability in multistep synthetic sequences.

Quote Request

Request a Quote for tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.